molecular formula C12H24O8 B12649731 Dipentaerythritol monoacetate CAS No. 67355-31-1

Dipentaerythritol monoacetate

Cat. No.: B12649731
CAS No.: 67355-31-1
M. Wt: 296.31 g/mol
InChI Key: MINOMTRNDIVCIV-UHFFFAOYSA-N
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Description

Dipentaerythritol monoacetate is a chemical compound derived from dipentaerythritol, which is a polyol with multiple hydroxyl groups. This compound is used in various industrial applications due to its unique chemical properties, including its ability to form esters and its stability under different conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipentaerythritol monoacetate can be synthesized through the esterification of dipentaerythritol with acetic acid or acetic anhydride. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, dipentaerythritol and acetic acid or acetic anhydride, are mixed in reactors equipped with temperature and pressure control systems. The reaction is catalyzed by sulfuric acid, and the product is purified through distillation and recrystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Dipentaerythritol monoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of dipentaerythritol monoacetate involves its ability to form stable ester bonds with various carboxylic acids. This property makes it a valuable intermediate in the synthesis of complex chemical compounds. The molecular targets and pathways involved in its reactions include the esterification and hydrolysis pathways, which are catalyzed by acids or bases .

Properties

CAS No.

67355-31-1

Molecular Formula

C12H24O8

Molecular Weight

296.31 g/mol

IUPAC Name

[3-hydroxy-2,2-bis(hydroxymethyl)propyl] 5-hydroxy-4,4-bis(hydroxymethyl)pentanoate

InChI

InChI=1S/C12H24O8/c13-3-11(4-14,5-15)2-1-10(19)20-9-12(6-16,7-17)8-18/h13-18H,1-9H2

InChI Key

MINOMTRNDIVCIV-UHFFFAOYSA-N

Canonical SMILES

C(CC(CO)(CO)CO)C(=O)OCC(CO)(CO)CO

Origin of Product

United States

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